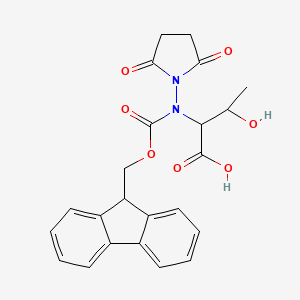
2,6,14-Triaminotriptycene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,14-Triaminotriptycene is a unique aromatic compound with the chemical formula C20H17N3. It is derived from triptycene, a molecule known for its rigid, three-dimensional structure. This compound is characterized by the presence of three amino groups attached to the triptycene core, making it a versatile building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,14-Triaminotriptycene typically involves the nitration of triptycene followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,14-Triaminotriptycene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, forming amides, imines, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Acyl chlorides, aldehydes, and other electrophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: 2,6,14-Trinitrotriptycene.
Reduction: Various substituted triptycenes.
Substitution: Amides, imines, and other functionalized triptycenes.
Wissenschaftliche Forschungsanwendungen
2,6,14-Triaminotriptycene has found applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and supramolecular structures.
Biology: Investigated for its potential in drug delivery systems due to its rigid structure and functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6,14-Triaminotriptycene is primarily based on its ability to form stable complexes with various metal ions and organic molecules. The amino groups can participate in hydrogen bonding, coordination with metal ions, and other interactions, making it a versatile ligand in coordination chemistry. The rigid triptycene core provides structural stability, enhancing the overall properties of the resulting complexes .
Vergleich Mit ähnlichen Verbindungen
2,6,14-Trinitrotriptycene: Similar structure but with nitro groups instead of amino groups.
2,6,14-Trichlorotriptycene: Chlorine atoms replace the amino groups.
2,6,14-Trihydroxytriptycene: Hydroxyl groups replace the amino groups.
Uniqueness: 2,6,14-Triaminotriptycene stands out due to its three amino groups, which provide multiple sites for functionalization and complex formation. This makes it a valuable compound in the synthesis of diverse organic and inorganic materials .
Eigenschaften
Molekularformel |
C20H17N3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-4,11,17-triamine |
InChI |
InChI=1S/C20H17N3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H,21-23H2 |
InChI-Schlüssel |
CKKNNPPUUXLVDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C3C4=C(C2C5=C3C=C(C=C5)N)C=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,4-dioxo-2,3-dihydro-1lambda4,5-benzothiazepin-3-yl] acetate](/img/structure/B12305193.png)


![tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B12305211.png)



![1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12305246.png)
![rac-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305255.png)
![rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride](/img/structure/B12305261.png)
![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12305268.png)
![2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)-phenol, trihydrochloride](/img/structure/B12305273.png)
![Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B12305282.png)
![methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305284.png)
